molecular formula C22H19N5O B11381665 [5-(benzylamino)-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl](4-methylphenyl)methanone

[5-(benzylamino)-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl](4-methylphenyl)methanone

Cat. No.: B11381665
M. Wt: 369.4 g/mol
InChI Key: KMEMQIKYVGLIMI-UHFFFAOYSA-N
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Description

The compound 5-(benzylamino)-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-ylmethanone is a complex organic molecule that belongs to the class of triazoles. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms . This particular compound features a triazole ring substituted with benzylamino, pyridinyl, and methylphenyl groups, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-ylmethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution Reactions: The triazole ring is then subjected to substitution reactions to introduce the benzylamino, pyridinyl, and methylphenyl groups. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(benzylamino)-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-(benzylamino)-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-ylmethanone: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

5-(benzylamino)-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-ylmethanone: can be compared with other triazole derivatives:

    Similar Compounds: Other triazole derivatives include , , and their various substituted forms.

    Uniqueness: The unique combination of benzylamino, pyridinyl, and methylphenyl groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

[5-(benzylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C22H19N5O/c1-16-9-11-18(12-10-16)21(28)27-22(24-14-17-6-3-2-4-7-17)25-20(26-27)19-8-5-13-23-15-19/h2-13,15H,14H2,1H3,(H,24,25,26)

InChI Key

KMEMQIKYVGLIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

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